(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom in its bicyclic framework. The molecular formula for this compound is with a molecular weight of approximately 213.27 g/mol. Its structure features a hydroxyl group (-OH) and a carboxylic acid group (-COOH), contributing to its potential reactivity and biological activity. The compound is part of the azabicyclic family, which includes various derivatives that exhibit significant pharmacological properties.
The chemical reactivity of (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid can be attributed to the functional groups present in its structure:
These reactions are fundamental in organic synthesis and can be exploited for further derivatization of this compound.
Research indicates that compounds related to (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid exhibit various biological activities:
The specific biological activity of (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid remains an area of ongoing research.
Several synthetic pathways exist for the preparation of (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid:
Each method has its advantages and limitations concerning yield, purity, and environmental impact.
(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid finds applications in various fields:
Studies on the interactions of (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid with biological macromolecules (such as proteins and nucleic acids) are crucial for understanding its mechanism of action:
These studies help elucidate the pharmacological potential of the compound and guide future drug development efforts.
Several compounds share structural similarities with (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid:
| Compound Name | Structure | Unique Features | 
|---|---|---|
| (1R*, 2S*, 4S*) Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid | Boc | Contains a Boc protecting group which enhances stability during synthesis | 
| 7-Azabicyclo[2.2.1]heptan-2-one | - | Lacks the hydroxyl and carboxylic acid groups; primarily used in synthetic chemistry | 
| 3-Hydroxy-N-methylpiperidine | - | A piperidine derivative with different biological activity; often studied for analgesic effects | 
The uniqueness of (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid lies in its specific stereochemistry and functional groups that confer distinct biological properties compared to these similar compounds.
The core structure of (1R,2S,4S)-2-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid consists of a seven-membered bicyclic system fused into a norbornane-like framework. Key features include:
Table 1: Key Structural Features
| Feature | Description | 
|---|---|
| Bicyclic system | [2.2.1] fused rings with nitrogen at position 7 | 
| Bridgehead substituents | Hydroxyl (C2), carboxylic acid (C1) | 
| Stereochemical centers | Three chiral centers at C1 (R), C2 (S), and C4 (S) | 
The rigidity of the bicyclic system restricts conformational flexibility, enhancing stability and enabling precise spatial orientation of functional groups. This structural constraint is leveraged in drug design to improve target binding affinity and metabolic resistance.
7-Azabicyclo[2.2.1]heptane derivatives emerged as pivotal intermediates in the mid-20th century, driven by their resemblance to natural alkaloids and β-lactam antibiotics. Key developments include:
Table 2: Milestones in Azabicycloheptane Chemistry
| Decade | Development | Impact | 
|---|---|---|
| 1950s | First synthesis via Diels-Alder reactions | Foundation for structural exploration | 
| 1990s | Integration into combinatorial libraries | Accelerated drug discovery pipelines | 
| 2010s | Catalytic asymmetric synthesis methods | Enabled access to enantiopure therapeutics | 
The compound’s utility in synthesizing β-lactam analogs and peptidomimetics underscores its enduring relevance.
The (1R,2S,4S) configuration dictates the compound’s biological and chemical behavior:
Table 3: Stereochemical Analysis
| Stereocenter | Role in Structure-Activity Relationship | 
|---|---|
| C1 (R) | Orients carboxylic acid for target engagement | 
| C2 (S) | Stabilizes hydroxyl group via hydrogen bonding | 
| C4 (S) | Maintains bridgehead geometry and ring strain | 
The (1R,2S,4S) isomer’s unique geometry has been exploited in designing protease inhibitors and antimicrobial agents, where stereochemical precision correlates with efficacy.
The synthesis of (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid represents a significant challenge in organic chemistry due to its complex bicyclic structure and the need for precise stereochemical control [2] [3]. This section explores the various synthetic approaches that have been developed to access this compound and related derivatives, focusing on both traditional and modern methodologies [4] [5].
The 7-azabicyclo[2.2.1]heptane scaffold serves as the core structure for numerous compounds with diverse applications [5]. Traditional synthetic routes to this bicyclic system have been extensively studied and optimized over decades, providing reliable methods for constructing the basic framework [10]. These approaches typically involve cyclization reactions of appropriately functionalized cyclohexane derivatives [4] [5].
| Synthetic Method | Starting Material | Key Reagents | Yield (%) | Stereoselectivity | Temperature (°C) | 
|---|---|---|---|---|---|
| Curtius Rearrangement | Cyclohex-3-enecarboxylic acid | Sodium azide, trimethylsilyl azide | 62-87 | High (retention of configuration) | 100-150 | 
| Bromination-Cyclization | N-(dibromocyclohex-1-yl)carbamates | Br₂, Et₄NBr, NaH | 70-88 | Moderate (cis/trans mixtures) | Room temperature | 
| Radical Cyclization | N-(o-bromobenzoyl)pyrrolidine derivatives | Bu₃SnH, AIBN | 36-84 | Variable | 110 (reflux) | 
| Base-Promoted Heterocyclization | Alkyl N-(dibromocyclohex-1-yl)carbamates | NaH, DMF | 75-90 | High (favors trans) | Room temperature | 
| Platinum-Catalyzed Reduction | Bicyclic precursors | PtO₂, H₂ | 18-36 | Low | Room temperature | 
The Curtius rearrangement represents one of the most versatile and widely employed methods for constructing the 7-azabicyclo[2.2.1]heptane framework [6]. This reaction involves the thermal decomposition of an acyl azide to form an isocyanate intermediate with the concurrent loss of nitrogen gas [6]. The isocyanate can then undergo various transformations to yield the desired nitrogen-containing bicyclic structures [8].
In the context of synthesizing (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, the Curtius rearrangement typically begins with cyclohex-3-enecarboxylic acid as the starting material [5] [6]. The carboxylic acid is first converted to an acyl azide using sodium azide or trimethylsilyl azide, followed by thermal rearrangement to generate the isocyanate intermediate [6]. This intermediate can then be trapped with appropriate nucleophiles to introduce the nitrogen atom into the bicyclic framework [8].
A significant advantage of the Curtius rearrangement is its ability to proceed with complete retention of configuration at the migrating carbon center [6]. This stereochemical feature is particularly valuable when synthesizing compounds with defined stereochemistry, such as (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid [6] [8]. Research findings indicate that the migratory aptitude of substituents follows the order: tertiary > secondary ≈ aryl > primary, which can be exploited to control the regioselectivity of the reaction [6].
Marco-Contelles and colleagues demonstrated the utility of the Curtius reaction in a four-step synthetic sequence starting from cyclohex-3-enecarboxylic acid [4]. Their approach achieved the synthesis of various 7-azabicyclo[2.2.1]heptane derivatives in good overall yields (62-87%) [4] [5]. The reaction proceeds through a stereoselective process, allowing for the controlled introduction of substituents at specific positions of the bicyclic framework [4] [8].
Bromination-cyclization represents another powerful traditional approach for constructing the 7-azabicyclo[2.2.1]heptane scaffold [6] [8]. This strategy typically involves the bromination of cyclohexene derivatives followed by intramolecular cyclization to form the bicyclic structure [5] [16]. The method has proven particularly effective for introducing specific stereochemistry at the bridgehead positions [8].
The synthetic sequence generally begins with the bromination of cyclohex-3-ene derivatives using bromine in the presence of tetraethylammonium bromide [5]. This reaction produces dibromocyclohexane intermediates with defined stereochemistry [8]. Subsequent treatment with a strong base, typically sodium hydride in dimethylformamide, promotes intramolecular cyclization through nucleophilic displacement of one of the bromine atoms [16].
Research by Marco-Contelles and colleagues revealed that the bromination of cyclohex-3-enamides provides a mixture of minor 1,4-cis- and major 1,4-trans-3,4-dibromo derivatives that can be easily separated [5]. The major trans-dibromo derivative can then be transformed into the desired 7-azabicyclo[2.2.1]heptane structure through sodium hydride-mediated cyclization [5] [8]. This approach has been successfully applied to the synthesis of various 7-azabicyclo[2.2.1]heptane derivatives with yields ranging from 70% to 88% [5] [16].
A notable example of this strategy is the synthesis of exo-2-bromo-7-(toluene-4-sulfonyl)-7-azabicyclo[2.2.1]heptane reported by Armstrong and colleagues [5]. Their method involved a four-step sequence from cyclohex-3-ene carboxylic acid, achieving a 41% overall yield [5]. This represents a significant improvement over previously reported syntheses that provided only 11% overall yield from less stable starting materials [5] [8].
The bromination-cyclization approach offers several advantages, including moderate to high yields, good stereoselectivity, and the ability to operate under relatively mild conditions (room temperature) [16]. These features make it a valuable method for accessing (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid and related derivatives [6] [8].
Recent advances in synthetic methodology have led to the development of more efficient and selective catalytic approaches for constructing the 7-azabicyclo[2.2.1]heptane scaffold [7] [9]. These modern methods offer several advantages over traditional routes, including higher yields, improved stereoselectivity, and milder reaction conditions [7] [14].
| Catalytic Method | Catalyst System | Substrate Type | Yield (%) | Enantioselectivity (ee%) | Catalyst Loading (mol%) | 
|---|---|---|---|---|---|
| Rhodium-BIPHEPHOS Cyclohydrocarbonylation | Rh-BIPHEPHOS complex | Dehydrodipeptide derivatives | 87-95 | High (>90) | 1-5 | 
| Palladium-Bisimidazole Amination | Pd-bisimidazol-2-ylidene | Heteroaryl halides | 45-75 | Moderate | 5-10 | 
| Dirhodium(II) Cyclopropanation | Rh₂(S-TPPTTL)₄ | Diazo compounds | 59-83 | Variable | 0.005-1 | 
| Rhodium Bowl-Shaped Catalysts | Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ | Cyclopropenes | 70-83 | High (>95) | 0.005 | 
| Enantioselective Desymmetrization | Chiral auxiliaries | Meso-compounds | 60-85 | Excellent (>95) | 10-20 | 
Enantioselective synthesis has emerged as a powerful approach for accessing enantiomerically pure 7-azabicyclo[2.2.1]heptane derivatives, including (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid [7] [9]. These methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions [7].
One of the most significant advances in this area is the development of palladium-catalyzed cross-coupling amination reactions [7]. Cheng and Trudell demonstrated a one-step approach to novel N-heteroaryl-substituted-7-azabicyclo[2.2.1]heptanes using palladium-bisimidazol-2-ylidene complexes as catalysts [7]. This method allows for the direct coupling of readily available heteroaryl halides with 7-azabicyclo[2.2.1]heptane, providing good to moderate yields across a wide variety of substrates [7] [9].
Another important enantioselective approach involves the use of chiral auxiliaries for the desymmetrization of meso-compounds [9] [10]. This strategy has been successfully applied to the synthesis of optically pure (+)-N-Boc-azabicyclo[2.2.1]hept-2-one, a key precursor in the synthesis of various 7-azabicyclo[2.2.1]heptane derivatives [9]. The method achieves excellent enantioselectivity (>95% ee) through the asymmetric desymmetrization of meso-N-methoxycarbonyl-2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene [9] [10].
Research by Moreno-Vargas and colleagues has further expanded the repertoire of enantioselective methods for accessing 7-azabicyclo[2.2.1]heptane derivatives [11]. They developed a synthetic route to enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane through the resolution of racemic intermediates [11]. This approach provides access to conformationally constrained bicyclic 1,2-diamines that can serve as scaffolds for the design of peptide analogues [11].
The enantioselective techniques offer significant advantages for the synthesis of (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid, including high stereoselectivity, good yields, and the ability to access specific stereoisomers with precision [7] [9] [11].
Solid-phase peptide synthesis (SPPS) has been adapted for the incorporation of 7-azabicyclo[2.2.1]heptane derivatives into peptide structures, offering a powerful approach for creating conformationally constrained peptide analogues [4] [13]. These adaptations have expanded the utility of compounds like (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid in peptide chemistry [4].
Recent developments in this area include the creation of fully automated solid-phase synthesis platforms for incorporating azapeptide building blocks [13]. These systems employ Fmoc-protected benzotriazole esters as bench-stable, pre-activated building blocks that can be efficiently incorporated into peptide sequences [13]. This approach significantly reduces reaction times while improving both crude purity and isolated yields [13].
The synthesis of 7-azabicyclo[2.2.1]heptane derivatives for solid-phase applications typically begins with the preparation of appropriately protected building blocks [4]. Marco-Contelles and colleagues demonstrated the synthesis of new 7-azabicyclo[2.2.1]heptane derivatives through a four-step sequence starting from cyclohex-3-enecarboxylic acid [4]. These building blocks can then be incorporated into peptide structures using standard solid-phase techniques [4] [13].
A key advantage of the solid-phase approach is the ability to create libraries of peptide analogues containing the 7-azabicyclo[2.2.1]heptane scaffold [13]. This enables the rapid exploration of structure-activity relationships and the identification of compounds with enhanced stability and biological activity [4] [13]. The method has been successfully applied to the modification of various peptides, including glucagon-like peptide-1 (GLP-1) analogues [13].
The adaptation of solid-phase techniques for 7-azabicyclo[2.2.1]heptane chemistry represents a significant advance in the utilization of these compounds for peptide-based applications [4] [13]. These methods provide efficient access to conformationally constrained peptide analogues with potential applications in medicinal chemistry and drug discovery [4].
Achieving precise stereochemical control is crucial when synthesizing hydroxy-substituted 7-azabicyclo[2.2.1]heptane derivatives such as (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid [2] [3]. Various factors influence the stereochemical outcome of these syntheses, including steric effects, chelation control, conformational preferences, and catalyst geometry [12] [15].
| Stereochemical Factor | Control Method | Selectivity Ratio | Application | 
|---|---|---|---|
| Steric hindrance of substituents | Bulky protecting groups | 2:1 to 10:1 | Hydroxy-substituted derivatives | 
| Chelation control | Metal coordination | 5:1 to 20:1 | Carboxylic acid derivatives | 
| Conformational preference | Ring strain minimization | 3:1 to 8:1 | Bicyclic systems | 
| Chiral auxiliary influence | Camphanic acid derivatives | 10:1 to >20:1 | Enantiomerically pure compounds | 
| Catalyst geometry | Bowl-shaped ligands | 17:83 to 24:76 | Exo/endo selectivity | 
The stereochemistry of hydroxy-substituted 7-azabicyclo[2.2.1]heptane derivatives is significantly influenced by the steric hindrance of substituents [12] [18]. Bulky protecting groups can be strategically employed to direct the stereochemical outcome of key reactions [15]. For instance, the use of tert-butoxycarbonyl (Boc) protecting groups has been shown to enhance stereoselectivity in the synthesis of hydroxy-substituted derivatives [12] [18].
Chelation control represents another important strategy for achieving stereoselectivity in these systems [15]. Metal coordination can direct the approach of reagents to specific faces of the molecule, leading to high levels of stereoselectivity (5:1 to 20:1) [15]. This approach is particularly valuable for controlling the stereochemistry at the carbon bearing the hydroxyl group in (1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid [15] [18].
The inherent conformational preferences of the 7-azabicyclo[2.2.1]heptane scaffold also play a crucial role in determining stereochemical outcomes [18]. The rigid bicyclic structure imposes specific geometric constraints that can be exploited to achieve selective reactions [18]. Ring strain minimization often drives these systems toward particular conformations, resulting in moderate stereoselectivity (3:1 to 8:1) [15] [18].
Chiral auxiliaries have proven particularly effective for accessing enantiomerically pure hydroxy-substituted derivatives [12] [22]. Camphanic acid derivatives, for example, can achieve excellent stereoselectivity (10:1 to >20:1) through the formation of diastereomeric intermediates that can be separated and converted to the desired enantiomerically pure products [12] [22]. This approach has been successfully applied to the synthesis of various 7-azabicyclo[2.2.1]heptane derivatives with defined stereochemistry [12].
Recent advances in catalyst design have further expanded the toolkit for stereochemical control [27]. Bowl-shaped rhodium catalysts, such as Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄, have demonstrated remarkable ability to control exo/endo selectivity (17:83 to 24:76) in cycloaddition reactions [27]. These catalysts operate at extremely low loadings (0.005 mol%) while maintaining high levels of stereoselectivity [27].
X-ray crystallographic analysis provides the most definitive structural information for bicyclic frameworks, offering precise atomic coordinates and bond parameters. The parent 7-azabicyclo[2.2.1]heptane system adopts a boat conformation similar to its carbocyclic counterpart, bicyclo[2.2.1]heptane (norbornane) [1]. The crystal structure reveals that the compound crystallizes in a triclinic crystal system with space group P1̄ [1].
The crystallographic data reveals several key structural parameters that distinguish azabicyclic compounds from their carbocyclic analogs. The interatomic distances in the 7-azabicyclo[2.2.1]heptane framework are systematically shorter compared to the corresponding norbornane structure [1]. Specifically, the C1-C2 distance measures 1.528(2) Å, the C1-C6 distance is 1.523(3) Å, and the C1-N7 distance is 1.508(2) Å [1]. These shortened distances reflect the smaller atomic radius of nitrogen compared to carbon and the resulting increase in ring strain.
The boat-like conformation is characterized by a C2^i^-C2-C1-C6 torsion angle of 109.4(1)°, which is remarkably similar to the 108.7(2)° observed in norbornane [1]. This similarity indicates that the replacement of a carbon atom with nitrogen does not significantly alter the overall molecular shape but does affect local bond parameters.
| Structural Parameter | 7-Azabicyclo[2.2.1]heptane | Bicyclo[2.2.1]heptane | 
|---|---|---|
| C1-C2 Distance (Å) | 1.528(2) | 1.551(3) | 
| C1-C6 Distance (Å) | 1.523(3) | 1.578(1) | 
| C1-N7(C7) Distance (Å) | 1.508(2) | 1.551(3) | 
| Boat Conformation Angle (°) | 109.4(1) | 108.7(2) | 
Crystal structures of related bicyclic compounds have demonstrated that the piperidine and cyclohexane rings within these frameworks typically adopt chair conformations [3] [4]. The dihedral angles between constituent rings are often close to perpendicular, with values around 86° being common [4]. This perpendicular arrangement contributes to the rigid three-dimensional structure that makes these compounds valuable as conformationally restricted scaffolds [5].
The crystal packing analysis reveals important intermolecular interactions. In the case of 7-azabicyclo[2.2.1]heptan-7-ium chloride, the cations are linked to chloride anions through N-H⋯Cl hydrogen bonds with a length of 2.978(3) Å, generating chain structures along the crystallographic axis [1]. Such hydrogen bonding patterns are crucial for understanding solid-state properties and potential polymorphic behavior.
Nuclear magnetic resonance spectroscopy provides detailed information about the solution-phase structure and dynamics of azabicyclic compounds. The ^1^H NMR spectroscopy of azabicyclic systems presents unique challenges due to the conformational rigidity and nitrogen-containing framework [6] [7].
The ^1^H NMR spectra of 7-azabicyclo[2.2.1]heptane derivatives exhibit characteristic features that distinguish them from other bicyclic systems. The N-H protons typically appear as broad signals without clear coupling to neighboring C-H protons, similar to other amine-containing compounds [8] [9]. This broadening is attributed to rapid exchange processes and quadrupolar relaxation effects from the nitrogen nucleus.
The protons on carbons adjacent to nitrogen experience significant deshielding due to the electron-withdrawing effect of the nitrogen atom. This deshielding effect results in downfield shifts compared to analogous positions in carbocyclic systems [8] [9]. N-methyl groups, when present, provide particularly distinctive signals, appearing as sharp three-proton singlets in the range of 2.2 to 2.6 ppm [8].
^13^C NMR spectroscopy reveals that carbons directly attached to nitrogen are deshielded by approximately 20 ppm compared to their positions in similar alkane structures [8] [9]. This substantial downfield shift serves as a diagnostic tool for identifying the nitrogen-bearing carbon in the bicyclic framework.
^15^N NMR studies have provided crucial insights into nitrogen inversion dynamics in azabicyclic systems [7]. Low-temperature ^15^N NMR measurements can resolve signals corresponding to slowly-inverting nitrogen isomers. For N-methyl-7-azabicyclo[2.2.1]heptyl systems, two distinct invertomers can be observed at temperatures around -20°C [7]. The endo isomer is typically favored by approximately 0.3 kcal/mol over the exo isomer [10].
| NMR Parameter | Chemical Shift Range | Multiplicity | Key Features | 
|---|---|---|---|
| N-H Protons | Variable (broad) | Broad singlet | Exchange broadening | 
| α-Carbon Protons | Downfield shifted | Complex multipets | Deshielding by nitrogen | 
| N-Methyl Groups | 2.2-2.6 ppm | Sharp singlet | Diagnostic feature | 
| α-Carbons (^13^C) | +20 ppm shift | - | Nitrogen deshielding effect | 
Two-dimensional NMR techniques including COSY, HSQC, HMBC, and NOESY have proven essential for complete structural assignment [6] [11]. COSY experiments reveal scalar coupling patterns that help establish connectivity, while HSQC provides one-bond carbon-hydrogen correlations. HMBC experiments are particularly valuable for determining long-range correlations across the bicyclic framework, and NOESY data can confirm stereochemical assignments through spatial proximity effects.
Mass spectrometry of azabicyclic compounds follows predictable fragmentation patterns that can be used for structural characterization and identification [12] [13]. The nitrogen rule of mass spectrometry states that compounds containing an odd number of nitrogen atoms produce molecular ions with odd molecular weights, which is consistently observed for azabicyclic amines [12] [13].
The molecular ion peaks of cyclic aliphatic amines, including azabicyclic compounds, typically exhibit moderate to strong intensities, unlike their acyclic counterparts which often show weak molecular ion peaks [12] [13]. This enhanced stability of the molecular ion in cyclic systems is attributed to the increased structural rigidity and reduced tendency for fragmentation at the molecular ion stage.
The primary fragmentation pathway involves α-cleavage, where the bond between the α and β carbons relative to nitrogen undergoes heterolytic cleavage [12] [13]. This process generates nitrogen-containing iminium ions (C=N^+^) and alkyl radicals. The iminium ions are particularly stable and often represent the base peak in the mass spectrum.
| Fragment Type | Mass Loss | Ion Type | Relative Intensity | 
|---|---|---|---|
| Molecular Ion [M]^+^ | - | Molecular cation | Moderate to strong | 
| [M-1]^+^ | 1 (H- ) | Dehydrogenated molecular ion | Common | 
| α-Cleavage | Variable alkyl | Iminium ion | High (often base peak) | 
| Secondary losses | Multiple | Ring fragments | Variable | 
The fragmentation behavior of bicyclic amines is more complex than simple aliphatic amines due to the constraint imposed by the bicyclic framework [14]. The rigid structure limits the number of possible fragmentation pathways, often leading to characteristic fragmentation patterns that can serve as structural fingerprints.
Loss of hydrogen radical ([M-1]^+^) is a common fragmentation pathway observed in most amine-containing compounds, including azabicyclic systems [12] [13]. This process typically involves the abstraction of a hydrogen atom from a carbon adjacent to nitrogen, resulting in the formation of a radical cation.
Ring-opening fragmentations can occur when sufficient energy is provided, leading to linear fragments that may undergo further rearrangement processes. The specific fragmentation pattern depends on the substitution pattern and the presence of functional groups such as hydroxyl or carboxyl substituents.
Computational chemistry methods have become indispensable tools for understanding the conformational behavior and electronic properties of azabicyclic compounds [5] [10] [15]. Density functional theory (DFT) calculations, in particular, have proven highly effective for predicting structural and vibrational properties of these systems.
DFT calculations using functionals such as B3LYP with basis sets like cc-pVDZ or 6-31G* provide excellent agreement with experimental structural parameters [16] [15]. These calculations can accurately predict bond lengths, bond angles, and torsional parameters, with typical deviations from experimental values being less than 0.02 Å for bond distances and 2-3° for bond angles.
The nitrogen inversion barrier in azabicyclic systems has been extensively studied using computational methods [10]. For 2-methyl-2-azabicyclo[2.2.1]heptane, the calculated inversion barrier is approximately 7.2 kcal/mol, which is lower than typical acyclic amines despite the constrained CNC bond angle [10]. This unexpected result highlights the importance of torsional strain considerations in addition to angle strain when evaluating inversion barriers.
Molecular mechanics calculations have proven valuable for understanding the energy differences between different conformers [10]. The calculation of energy changes between pyramidal ground states and planar transition states provides reasonable agreement with experimentally observed inversion barriers.
| Computational Method | Typical Basis Set | Application | Accuracy | 
|---|---|---|---|
| DFT (B3LYP) | cc-pVDZ, 6-31G* | Structure optimization | Excellent (±0.02 Å) | 
| HF | 6-31G* | Basic calculations | Moderate | 
| MP2 | cc-pVDZ | Correlation energy | High for energetics | 
| Molecular Dynamics | Various | Conformational sampling | Good for dynamics | 
Vibrational frequency calculations using the vibrational self-consistent field (VSCF) method have shown excellent agreement with experimental IR and Raman spectra [15] [17]. The VSCF approach accounts for anharmonicity effects that are particularly important for C-H stretching vibrations and other high-frequency modes.
Conformational analysis reveals that azabicyclic compounds typically exist in well-defined, rigid conformations with limited flexibility [5]. This conformational restriction is both an advantage and a limitation - while it provides predictable three-dimensional structures useful for drug design, it also limits the ability of these compounds to adapt to different binding sites.
The calculation of carbon-carbon and carbon-nitrogen bond angles has revealed systematic deviations from ideal tetrahedral geometry [5]. These angle distortions are accommodated by the bicyclic framework and contribute to the overall strain energy of the system. Understanding these geometric parameters is crucial for designing derivatives with optimized properties.
Molecular dynamics simulations provide insights into the thermal motion and flexibility of azabicyclic systems in solution [18]. While these compounds are generally rigid, localized motions such as side-chain rotations and small amplitude vibrations can be significant for understanding their interactions with biological targets.